5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol, commonly referred to as CPT, is an important chemical compound with many potential applications in scientific research. It is a thiol-containing heterocyclic compound that has been used in a variety of studies due to its unique properties. CPT is an important tool for researchers as it can be used to study a variety of biological processes, including the mechanisms of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of lab experiments.
Scientific Research Applications
Electrochemical Behavior in Media
Another area of research focuses on the electrochemical behavior of thiotriazoles, including compounds similar to 5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol, in aqueous-alcoholic media. This study aimed to clarify the oxidation mechanism of thiol compounds, revealing insights into their redox behavior and potential applications in electrochemical sensors or corrosion inhibition (Fotouhi et al., 2002).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of related 1,2,4-triazolo-N-amino-thiols have been analyzed to understand their chemical behavior and potential applications in material science or drug design. Structural analysis helps in identifying the molecular configurations that contribute to the activity and stability of such compounds (Sarala et al., 2006).
Synthesis and Biological Activity of Derivatives
Research has also been conducted on the synthesis of various derivatives of triazolothiadiazoles bearing the 4-methylthiobenzyl moiety, showing significant antimicrobial activities. These studies provide a foundation for developing new compounds with enhanced biological properties (Prasad et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors .
Mode of Action
Based on the structural similarity to thiazoles and triazoles, it can be inferred that the compound might interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Thiazoles and triazoles, which share structural similarities with this compound, have been reported to affect various biochemical pathways, including those involved in antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
Based on the reported activities of structurally similar compounds, it can be inferred that this compound might exhibit antimicrobial, antifungal, antiviral, and antitumor activities .
properties
IUPAC Name |
3-[(4-chloroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4S/c16-11-6-8-12(9-7-11)17-10-14-18-19-15(21)20(14)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVWIFYJIJRDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol |
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